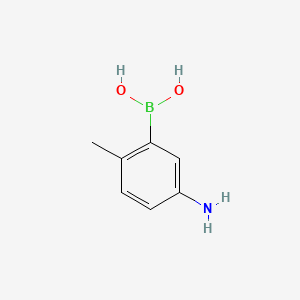

(5-Amino-2-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Amino-2-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 1003042-50-9 and a molecular weight of 150.97 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids, including “(5-Amino-2-methylphenyl)boronic acid”, often involves the use of pinacol boronic esters as valuable building blocks . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis .Molecular Structure Analysis

The linear formula of “(5-Amino-2-methylphenyl)boronic acid” is C7H10BNO2 . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

Boron-catalyzed reactions, including those involving boronic acids, are a significant area of study in organic chemistry . Boronic acids can interact with amines and carboxylic acids, forming boroxine complexes . This interaction is likely to occur in catalytic amidation reactions .It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

(SM Coupling):(a) Overview: Suzuki–Miyaura coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically distinct fragments, facilitated by palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and the use of organoboron reagents.

(b) Organoboron Reagents: The oroganoboron reagents play a crucial role in SM coupling. They are relatively stable, environmentally benign, and readily prepared. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to efficient bond formation.

© Applications::- Sensor Development: Boronic acids interact with diols and strong Lewis bases, making them valuable for sensing applications. They can be used in homogeneous assays or heterogeneous detection systems .

Sensing Applications

(a) Interaction with Diols: Boronic acids specifically interact with cis-diols, forming reversible complexes. This property has led to their use in various sensing applications. For instance, they can detect glucose levels due to the interaction between boronic acids and glucose.

(b) Multivalent Boronic Acid Sensors: Researchers have developed multivalent boronic acid sensor molecules to improve selectivity toward specific analytes. These sensors enhance sensitivity and accuracy in detecting target molecules .

Clinical Applications

(a) Tavaborole (Kerdyn®): Tavaborole, a boron-containing compound, is used as a treatment for fungal infections. It demonstrates antifungal activity and has been applied in clinical settings.

(b) Bortezomib (Velcade®): Bortezomib, another boron-based compound, serves as an anti-cancer agent. It inhibits proteasomes and has shown efficacy in treating multiple myeloma and other malignancies .

Safety and Hazards

“(5-Amino-2-methylphenyl)boronic acid” is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statements H315-H319, indicating that it can cause skin and eye irritation . Precautionary statements P305+P351+P338 are also associated with this compound, suggesting measures to take if it comes into contact with the eyes .

Mechanism of Action

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling .

- Mechanistic insights into boron-catalysed direct amidation reactions .

- Synthesis of α-aminoboronic acids .

- Boronic acid based dynamic click chemistry: recent advances and applications .

- Organoboron compounds in asymmetric synthesis .

properties

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-methylphenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)